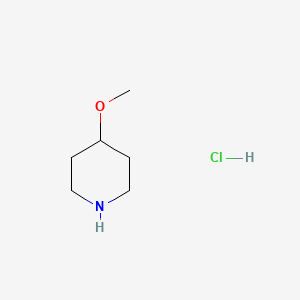

4-methoxypiperidine Hydrochloride

描述

Overview of Piperidine (B6355638) Derivatives in Organic Synthesis

Piperidine, a six-membered nitrogen-containing heterocycle, and its derivatives are among the most important synthetic fragments in the design of new molecules. nih.govresearchgate.net The piperidine scaffold is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, such as enhanced membrane permeability and metabolic stability. thieme-connect.com

The synthesis of piperidine derivatives has been a subject of extensive research for over a century, with early methods often involving the reduction of pyridine (B92270) precursors. nih.govdtic.mil Modern organic synthesis has expanded this toolbox to include a diverse range of methodologies, such as intramolecular cyclization, cycloaddition, and multicomponent reactions, allowing for the creation of a wide variety of substituted piperidines with a high degree of stereochemical control. nih.govorganic-chemistry.org These synthetic advancements have made piperidine derivatives readily accessible building blocks for the construction of complex molecular architectures.

Historical Context of 4-Methoxypiperidine (B1585072) Hydrochloride Development

While a detailed historical account of the first synthesis of 4-methoxypiperidine hydrochloride is not extensively documented in readily available literature, its development can be understood within the broader history of piperidine chemistry. The parent compound, piperidine, was first isolated in 1850. tandfonline.com The subsequent exploration of piperidine's reactivity and the desire to create analogues of naturally occurring alkaloids spurred the development of methods for synthesizing substituted piperidines.

The synthesis of 4-substituted piperidines, in general, has been a focus of synthetic chemists for many decades. rsc.orgacs.org Early methods likely involved multi-step sequences starting from readily available materials. The specific introduction of a methoxy (B1213986) group at the 4-position would have been driven by the need to explore the impact of this substitution on the biological activity and physical properties of piperidine-containing molecules. The development of more efficient and selective synthetic routes, such as those starting from 4-hydroxypyridine (B47283) or utilizing modern catalytic methods, has made compounds like this compound more accessible for research and industrial applications. dtic.mil

Significance in Modern Chemical and Pharmaceutical Sciences

The significance of this compound in contemporary science is most evident in its role as a key intermediate in the development of new pharmaceuticals. chemimpex.com Its unique structure is leveraged by medicinal chemists to fine-tune the properties of drug candidates.

The compound is particularly noted for its use in the synthesis of analgesics and antidepressants, where the piperidine moiety can interact with specific biological targets to elicit a therapeutic effect. chemimpex.com In the field of neuroscience, this compound is employed in research related to neurotransmitter systems, contributing to a deeper understanding of brain function and the potential for treating neurological disorders. chemimpex.comnih.gov The introduction of the 4-methoxy group can influence a molecule's polarity and hydrogen bonding capacity, which in turn can affect its binding affinity to receptors and enzymes.

The versatility of this compound extends to its use as a building block in the synthesis of agrochemicals and other specialty chemicals. chemimpex.com Its ability to participate in a variety of chemical transformations makes it a valuable starting material for creating a diverse range of compounds with specific biological activities.

Below is a table summarizing some of the key applications of this compound in research:

| Application Area | Specific Use |

| Pharmaceutical Development | Intermediate in the synthesis of analgesics and antidepressants. chemimpex.com |

| Neuroscience Research | Used in studies of neurotransmitter systems and potential treatments for neurological disorders. chemimpex.com |

| Chemical Synthesis | A versatile building block for creating complex organic molecules and agrochemicals. chemimpex.com |

| Drug Formulation | Incorporated to improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com |

| Analytical Chemistry | Employed as a standard in chromatographic methods for the identification and quantification of related compounds. chemimpex.com |

Research Trajectories and Future Prospects

The future of piperidine-containing compounds in drug discovery appears bright, with ongoing research focused on developing novel synthetic methodologies and exploring new therapeutic applications. researchgate.netyalescientific.org The ability to precisely control the three-dimensional arrangement of substituents on the piperidine ring is a key area of development, as this can have a profound impact on a drug's efficacy and selectivity. yalescientific.org

For this compound and its analogs, future research is likely to focus on several key areas:

Novel Drug Scaffolds: The continued use of this building block in the creation of new and more effective drugs for a range of diseases. The exploration of chiral versions of 4-methoxypiperidine could lead to the development of drugs with improved therapeutic profiles. researchgate.netthieme-connect.com

Advanced Catalysis: The development of more efficient and sustainable catalytic methods for the synthesis of 4-alkoxypiperidines will be crucial for their large-scale production.

Materials Science: The incorporation of the 4-methoxypiperidine motif into new materials could lead to the development of functional polymers and other advanced materials with unique properties.

The inherent versatility of the piperidine scaffold, combined with the specific properties imparted by the 4-methoxy group, ensures that this compound will remain a relevant and valuable compound in the arsenal (B13267) of chemists for the foreseeable future.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFJRRMECZFOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468274 | |

| Record name | 4-methoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-25-4 | |

| Record name | 4-methoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Methoxypiperidine Hydrochloride

Synthetic Routes to 4-Methoxypiperidine (B1585072) Hydrochloride

The synthesis of 4-methoxypiperidine hydrochloride is a multi-step process that begins with a suitable precursor, followed by the formation of the hydrochloride salt. The choice of synthetic route can be influenced by factors such as starting material availability, desired purity, and scalability.

Precursor Synthesis: 4-Methoxypiperidine

A common and effective method for the synthesis of 4-methoxypiperidine is through the Williamson ether synthesis, starting from a protected form of 4-hydroxypiperidine (B117109). A typical precursor for this reaction is N-Boc-4-hydroxypiperidine, which is commercially available or can be synthesized by the reduction of N-Boc-4-piperidone.

The synthesis of N-Boc-4-hydroxypiperidine from N-Boc-4-piperidone can be achieved with high yield using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent system like a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727).

Once N-Boc-4-hydroxypiperidine is obtained, the hydroxyl group is converted to a methoxy (B1213986) group. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). The resulting alkoxide is then reacted with a methylating agent, such as methyl iodide, to form N-Boc-4-methoxypiperidine. chemicalbook.com This reaction proceeds via an SN2 mechanism.

A representative reaction scheme is as follows:

Step 1: Formation of N-Boc-4-hydroxypiperidine

N-Boc-4-piperidone + NaBH₄ → N-Boc-4-hydroxypiperidine

Step 2: Synthesis of N-Boc-4-methoxypiperidine

N-Boc-4-hydroxypiperidine + NaH, then CH₃I → N-Boc-4-methoxypiperidine

| Reactant | Reagent | Solvent | Product | Yield |

| N-Boc-4-piperidone | Sodium borohydride | THF/Methanol | N-Boc-4-hydroxypiperidine | 87% |

| N-Boc-4-hydroxypiperidine | Sodium hydride, Methyl iodide | DMF | N-Boc-4-methoxypiperidine | 99% chemicalbook.com |

Hydrochloride Salt Formation

The final step in the synthesis is the deprotection of the N-Boc group and the concurrent formation of the hydrochloride salt. This is typically accomplished by treating the N-Boc-4-methoxypiperidine with a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane. commonorganicchemistry.comnih.gov The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, and the resulting free amine is protonated by the excess HCl to form the stable this compound salt. The product can then be isolated by filtration or by removal of the solvent. commonorganicchemistry.com

A general reaction for this step is:

N-Boc-4-methoxypiperidine + HCl in dioxane → this compound

Industrial Scale Synthesis Considerations

The large-scale production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key considerations include:

Reagent Selection: For industrial applications, the use of highly flammable or hazardous reagents like sodium hydride may necessitate specialized handling procedures and equipment. Alternative, safer bases could be explored. Similarly, the choice of solvents will be dictated by factors such as cost, toxicity, and ease of recovery and recycling.

Process Optimization: Reaction conditions such as temperature, reaction time, and stoichiometry of reagents need to be optimized to maximize yield and purity while minimizing reaction time and energy consumption.

Impurity Profile: The presence of impurities can significantly impact the quality of the final active pharmaceutical ingredient if this compound is used as an intermediate. echemi.com Therefore, robust purification methods and analytical controls are crucial at each step of the synthesis.

Work-up and Isolation: The procedures for quenching the reaction, extracting the product, and isolating the final salt must be scalable and efficient. This includes minimizing the use of large volumes of solvents and developing effective crystallization or precipitation methods to obtain the product with the desired physical properties.

For instance, in the synthesis of the related compound 4-methylenepiperidine (B3104435) hydrochloride, process development focused on achieving high total yield and purity while designing a process feasible for large-scale production. echemi.com Similar principles would be applied to the industrial synthesis of this compound.

Stereoselective Synthesis Approaches

The development of stereoselective synthetic routes to produce specific enantiomers of 4-methoxypiperidine can be crucial, particularly for pharmaceutical applications where one enantiomer may exhibit the desired biological activity while the other may be inactive or have undesirable side effects.

One strategy for the enantioselective synthesis of substituted piperidines involves starting with a chiral precursor. For example, a strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines has been developed where one stereocenter is derived from commercially available (R)-epichlorohydrin, and the second is installed via a diastereoselective hydrogenation. nih.gov A similar approach could potentially be adapted for the synthesis of chiral 4-methoxypiperidine by utilizing a chiral starting material or a chiral auxiliary to control the stereochemistry at the C4 position.

Another approach involves the use of chiral catalysts in key synthetic steps. For example, asymmetric reduction of a suitable precursor ketone could establish the stereocenter at the C4 position. While specific examples for the asymmetric synthesis of 4-methoxypiperidine are not widely reported, the principles of asymmetric catalysis are well-established and could be applied to this system.

Key Chemical Transformations and Derivatives

The piperidine (B6355638) nitrogen of 4-methoxypiperidine is a nucleophilic center that can readily undergo various chemical transformations, most notably substitution reactions, to yield a wide range of derivatives.

Substitution Reactions

N-Alkylation: The secondary amine of 4-methoxypiperidine can be alkylated to introduce a variety of substituents on the nitrogen atom. This reaction is typically carried out by treating 4-methoxypiperidine with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate in a suitable solvent. The base neutralizes the hydrogen halide formed during the reaction, driving the reaction to completion.

An example of an N-alkylation reaction is the N-benzylation of a piperidine derivative:

Piperidine derivative + Benzyl chloride + K₂CO₃ in Ethanol → N-Benzylpiperidine derivative echemi.com

This reaction allows for the introduction of a benzyl group, and by varying the alkylating agent, a diverse library of N-substituted 4-methoxypiperidine derivatives can be synthesized.

N-Acylation: The nitrogen atom of 4-methoxypiperidine can also be acylated by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to scavenge the acid byproduct. For example, N-acylation with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine can be used to introduce a propionyl group onto the piperidine nitrogen. dtic.mil

A general scheme for N-acylation is:

4-Methoxypiperidine + R-COCl → N-Acyl-4-methoxypiperidine + HCl

An In-depth Analysis of the Synthetic Routes and Reaction Dynamics of this compound

A comprehensive examination of the chemical behavior of this compound, a pivotal heterocyclic compound, is presented. This article delineates its synthetic methodologies, encompassing a variety of reaction pathways, and delves into the mechanistic and kinetic intricacies of its transformations.

The synthesis of this compound, a notable piperidine derivative, can be achieved through several strategic pathways. A primary and logical approach involves the methylation of the hydroxyl group of 4-hydroxypiperidine, followed by the introduction of hydrochloric acid to form the corresponding salt. The Williamson ether synthesis is a cornerstone method for the formation of the ether linkage. This method typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. utahtech.educhem-station.comyoutube.com

A plausible synthetic route would commence with the protection of the nitrogen in 4-hydroxypiperidine, for instance, with a Boc (tert-butoxycarbonyl) group. The resulting N-Boc-4-hydroxypiperidine can then be treated with a strong base, such as sodium hydride, to generate the alkoxide. Subsequent reaction with a methylating agent, like methyl iodide, would yield N-Boc-4-methoxypiperidine. The final step would involve the deprotection of the nitrogen and salt formation by treatment with hydrochloric acid in a suitable solvent like 1,4-dioxane. A similar synthetic strategy has been reported for the preparation of 4-hydroxypiperidine hydrochloride from tert-butyl 4-hydroxypiperidine-1-carboxylate. chemicalbook.com

An alternative approach could involve the direct methylation of 4-hydroxypiperidine hydrochloride under specific conditions, though this may present challenges with selectivity and side reactions due to the presence of the acidic proton on the nitrogen. The synthesis of the closely related 4-methyl-4-methoxy-piperidine hydrochloride has been documented, involving the reaction of gamma-chloro-p-fluorobutyrophenone with 4-methyl-4-methoxy-piperidine, highlighting the utility of substituted piperidines in more complex syntheses. prepchem.com

Chemical Transformations and Derivative Synthesis

The chemical reactivity of this compound is centered around the piperidine ring nitrogen, the methoxy group at the C-4 position, and the C-H bonds of the heterocyclic ring. These sites allow for a diverse range of chemical transformations, leading to a wide array of derivatives.

Oxidation Reactions

While direct oxidation of 4-methoxypiperidine is not extensively documented, the oxidation of the piperidine ring system is a known transformation. Oxidation of the carbon atoms of the piperidine ring can lead to the formation of piperidinones. For instance, the oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Reagents such as pyridinium (B92312) chlorochromate (PCC) and conditions for Swern oxidation are commonly employed for this purpose. youtube.commasterorganicchemistry.com Although the methoxy group at the 4-position is generally stable to mild oxidizing agents, harsh oxidation conditions could potentially lead to cleavage of the ether bond or oxidation of the ring. The oxidation of 4-methylpyridine (B42270) to isonicotinic acid using vanadium-based catalysts has been studied, demonstrating the potential for oxidation at positions on the pyridine (B92270) ring, a related heterocyclic system. mdpi.com

| Oxidation Method | Reagent(s) | Typical Substrate | Product | Notes |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Secondary alcohol | Ketone | Milder chromium(VI) reagent, often used for selective oxidation. masterorganicchemistry.com |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Primary or secondary alcohol | Aldehyde or Ketone | Avoids the use of heavy metals, but requires low temperatures and generates dimethyl sulfide (B99878) as a byproduct. reddit.com |

| TEMPO-catalyzed Oxidation | TEMPO, co-oxidant (e.g., NaOCl) | Primary or secondary alcohol | Aldehyde or Ketone | A catalytic method that is often mild and selective. mdpi.com |

Reduction Reactions and Derivative Formation

The nitrogen atom of the piperidine ring in 4-methoxypiperidine can be readily N-acylated to form amides. These N-acyl derivatives can then be reduced to the corresponding N-alkylated piperidines. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4), which effectively reduces amides to amines. masterorganicchemistry.comnih.gov For example, treatment of 4-methoxypiperidine with an acyl chloride or anhydride would yield the N-acyl-4-methoxypiperidine, which upon reduction with LiAlH4 would furnish the N-alkyl-4-methoxypiperidine. This two-step sequence is a common strategy for the introduction of a variety of substituents onto the piperidine nitrogen.

Catalytic hydrogenation is another important reduction method. For instance, an N-benzyl group, often used as a protecting group, can be removed by catalytic hydrogenation over a palladium catalyst. This would be relevant if an N-benzyl-4-methoxypiperidinium salt were prepared.

| Reduction Reaction | Reagent(s) | Substrate | Product | Key Features |

| Amide Reduction | Lithium aluminum hydride (LiAlH4) | N-acylpiperidine | N-alkylpiperidine | A potent reducing agent capable of reducing various carbonyl functional groups. masterorganicchemistry.comnih.gov |

| Catalytic Hydrogenation | H2, Pd/C | N-benzylpiperidinium salt | Piperidine | Commonly used for debenzylation and reduction of double bonds. nih.gov |

Coupling Reactions in Complex Molecule Synthesis

The secondary amine functionality of 4-methoxypiperidine makes it an excellent nucleophile for coupling reactions, particularly in the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction that allows for the formation of aryl amines from aryl halides or triflates and an amine. nih.govnih.govnovartis.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry and materials science for the synthesis of complex molecules containing the 4-methoxypiperidine scaffold. nih.govnih.gov

The general scheme for a Buchwald-Hartwig amination involving 4-methoxypiperidine would be the reaction of an aryl halide (Ar-X, where X = Cl, Br, I) with 4-methoxypiperidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Coupling Reaction | Catalysis | Reactants | Product | Significance |

| Buchwald-Hartwig Amination | Palladium(0) with phosphine ligands | Aryl halide/triflate + 4-methoxypiperidine | N-aryl-4-methoxypiperidine | A versatile method for C-N bond formation, widely used in drug discovery. nih.govnih.gov |

Functional Group Interconversions Involving the Methoxy Group

The methoxy group at the C-4 position of the piperidine ring can undergo functional group interconversions, most notably ether cleavage. Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers, typically through an SN1 or SN2 mechanism depending on the structure of the ether. youtube.comlibretexts.org Lewis acids, such as boron tribromide (BBr3), are also highly effective reagents for the cleavage of ethers, including aryl methyl ethers. ufp.ptnih.govnih.gov The reaction of 4-methoxypiperidine with a reagent like BBr3 would be expected to yield 4-hydroxypiperidine after an aqueous workup. This transformation allows for the conversion of the methoxy derivative back to the corresponding alcohol, which can then be used for further functionalization.

Reaction Mechanisms and Kinetics

A deeper understanding of the chemical behavior of this compound requires an examination of the mechanisms and kinetics of its reactions.

Mechanistic Investigations of Substitution Pathways

The reactions of 4-methoxypiperidine often involve nucleophilic substitution, either at the nitrogen atom or, in principle, at the carbon of the methoxy group. Nucleophilic substitution at a saturated carbon, such as the methyl group of the ether, typically proceeds via an SN2 mechanism. This involves a backside attack by the nucleophile, leading to inversion of configuration at the reaction center. libretexts.org

The nucleophilic aromatic substitution (SNAr) reactions of pyridinium ions, which are structurally related to the piperidinium (B107235) ion of this compound, have been studied. These reactions can proceed through a two-step addition-elimination mechanism. The reactivity and the rate-determining step can be influenced by the nature of the leaving group and the substituents on the ring. nih.gov For instance, the reaction of substituted N-methylpyridinium ions with piperidine in methanol was found to be second-order in piperidine, with the mechanism involving a rate-determining hydrogen-bond formation followed by deprotonation. nih.gov

Kinetics of Derivatization Reactions

The rate at which 4-methoxypiperidine undergoes derivatization reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the steric and electronic properties of the piperidine itself. The N-acylation of piperidines is a common derivatization reaction, and its kinetics can provide insight into the nucleophilicity of the piperidine nitrogen. Studies on the benzoylation of piperidine derivatives have shown how substituents on the piperidine ring can affect the reaction rate.

The affinity of N-substituted derivatives of 4-piperidinyl benzilate for muscarinic acetylcholine (B1216132) receptors has been shown to be highly dependent on the nature of the N-substituent. For example, N-methylation or N-ethylation increased affinity, while larger alkyl groups like n-propyl or isopropyl decreased it significantly. However, bulky aromatic substitutions such as benzyl were well-tolerated, suggesting specific steric and electronic requirements for binding. nih.gov This highlights how kinetic and affinity data can inform the design of derivatives with specific biological activities.

Reaction Mechanisms and Kinetics

Catalytic Influences on Reaction Efficiency

The synthesis of 4-methoxypiperidine, and piperidine derivatives in general, is significantly influenced by the choice of catalyst. Catalytic hydrogenation of the corresponding pyridine precursor, 4-methoxypyridine, is a primary route for its formation. The efficiency of this transformation, including reaction rate, yield, and selectivity, is highly dependent on the catalytic system employed. These systems broadly fall into two categories: heterogeneous metal-based catalysts and homogeneous catalysts, which include organocatalysts.

The hydrogenation of pyridine rings to form piperidines is a fundamental process in organic synthesis. nih.gov However, these reactions often necessitate harsh conditions such as high temperatures and pressures. nih.gov Modern catalytic strategies aim to overcome these challenges by developing more efficient catalysts that can operate under milder conditions.

Heterogeneous Metal Catalysis

Heterogeneous catalysts, particularly noble metals supported on materials like carbon, are widely used for the hydrogenation of pyridines. wikipedia.orgcommonorganicchemistry.com Palladium, platinum, rhodium, and ruthenium are among the most effective metals for this transformation. nih.govresearchgate.net The catalyst's activity and selectivity can be tuned by the choice of metal, the support material, and the reaction conditions.

Palladium on carbon (Pd/C) is a versatile and common catalyst for hydrogenation reactions. wikipedia.orgcommonorganicchemistry.com Its preparation involves depositing palladium, often from a palladium chloride solution, onto activated carbon, which provides a high surface area for the reaction. wikipedia.org The loading of palladium on the carbon support typically ranges from 5% to 10%. wikipedia.org For the hydrogenation of substituted pyridines, Pd/C can effectively catalyze the reduction of the aromatic ring. The efficiency of this process can be influenced by acidic additives. For instance, in the hydrogenation of pyridinecarbonitriles, the amount of sulfuric acid can be adjusted to selectively produce either the piperidine derivative (full reduction) or the pyridine derivative (partial reduction of the nitrile group). rsc.org

Rhodium (Rh) and Ruthenium (Ru) catalysts also demonstrate high efficacy in pyridine reduction. nih.gov A rhodium catalyst proved more effective than other metals for synthesizing 3-substituted piperidines from their pyridine precursors, allowing the reaction to proceed under milder conditions and in a significantly shorter time. nih.gov Comparative studies have shown that while ruthenium can be a highly active metal for hydrogenating heterocyclic compounds, it may suffer from poor selectivity in some cases, leading to the formation of stable intermediates. researchgate.netrsc.org In contrast, rhodium catalysts, though sometimes displaying moderate activity, can offer higher selectivity towards the fully hydrogenated piperidine product. researchgate.netrsc.org

The choice of catalyst and conditions directly impacts the yield and reaction time as illustrated in the table below, which summarizes findings for the hydrogenation of various pyridine derivatives.

| Precursor | Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| 4-Pyridinecarbonitrile | 10% Pd/C, H₂SO₄ | 30 | 6 | 0.3 | 98 | rsc.org |

| Pyridine | [Rh(cod)OH]₂, (S)-Segphos | Room Temp. | N/A | 3 | 72 | organic-chemistry.org |

| 2-Substituted Pyridine | Ruthenium(II) complex | N/A | N/A | N/A | High | nih.gov |

| 3-Substituted Pyridine | Rhodium catalyst | N/A | N/A | Shorter time | High | nih.gov |

| 9-Ethylcarbazole | Ruthenium on support | N/A | N/A | Short time | High activity, poor selectivity | researchgate.netrsc.org |

| 9-Ethylcarbazole | Rhodium on support | N/A | N/A | N/A | High selectivity | researchgate.netrsc.org |

Homogeneous and Organocatalysis

While heterogeneous catalysts are common, homogeneous catalysts, including organocatalysts, have gained prominence for their ability to provide high stereoselectivity. nih.gov Organocatalysis avoids the use of metals and can proceed under mild conditions. For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst has been successfully used to generate enantiomerically enriched disubstituted piperidines in good yields. nih.gov

Rhodium-based homogeneous catalysts are also pivotal in modern synthetic methods. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines from pyridine derivatives and boronic acids in high yield and with excellent enantioselectivity. organic-chemistry.orgsnnu.edu.cn This multi-step process involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield the enantioenriched 3-substituted piperidine. snnu.edu.cn

The influence of different catalytic approaches on reaction outcomes is further detailed in the research findings below.

| Catalyst Type | Specific Catalyst/System | Key Finding | Application | Reference |

| Organocatalyst | Quinoline (B57606) derivative + Trifluoroacetic acid | Afforded enantiomerically enriched piperidines in good yields. | Asymmetric synthesis of 2,5- and 2,6-disubstituted piperidines. | nih.gov |

| Homogeneous Metal Catalyst | [Rh(cod)OH]₂ / (S)-Segphos | Catalyzed asymmetric reductive Heck reaction with high yield and enantioselectivity. | Synthesis of enantioenriched 3-substituted piperidines. | organic-chemistry.orgsnnu.edu.cn |

| Homogeneous Metal Catalyst | Ruthenium(II) complex | Enabled double reduction of pyridine derivatives with high conversion. | Synthesis of fluorinated piperidines. | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Pharmaceutical Intermediate

The utility of 4-methoxypiperidine (B1585072) hydrochloride as a pharmaceutical intermediate is extensive, contributing to the synthesis of a diverse range of medications. chemimpex.com Its structural framework is a key component in the development of analgesics and antidepressants, where it helps to enhance therapeutic efficacy. chemimpex.com

The piperidine (B6355638) ring is a core structural feature of many potent analgesics, particularly synthetic opioids. While many syntheses of fentanyl and its analogs start from N-substituted-4-piperidones, the 4-methoxy- functionality can be a key variation in the development of new derivatives. For instance, the synthesis of potent analgesics like remifentanil involves intermediates that could be derived from 4-substituted piperidines. The methoxy (B1213986) group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The development of novel analgesics often involves the modification of the piperidine scaffold. For example, research into 4-anilidopiperidine derivatives has led to the discovery of potent opioid agonists. While specific examples detailing the use of 4-methoxypiperidine hydrochloride in the synthesis of widely marketed analgesics are not always prevalent in publicly available literature, its role as a versatile piperidine building block makes it a valuable precursor for creating new chemical entities with potential analgesic properties.

| Compound Class | Target Receptor | Significance of Piperidine Moiety |

| Fentanyl Analogs | μ-opioid receptor | Core scaffold essential for analgesic activity. |

| Remifentanil | μ-opioid receptor | Piperidine ring is central to the molecule's structure and function. |

| Loperamide | μ-opioid receptor (peripheral) | The 4-substituted piperidine structure is crucial for its antidiarrheal effect. |

This table illustrates the importance of the piperidine scaffold, a core component of this compound, in various analgesics.

This compound serves as a key intermediate in the synthesis of certain antidepressants. chemimpex.com The piperidine moiety is a common structural motif in a number of selective serotonin (B10506) reuptake inhibitors (SSRIs). For example, the synthesis of paroxetine, a potent SSRI, involves a 4-substituted piperidine intermediate. While the direct precursor in many described syntheses is a 4-hydroxypiperidine (B117109) derivative, the use of a 4-methoxypiperidine precursor is a viable synthetic strategy, potentially offering advantages in terms of reactivity and yield in certain synthetic routes.

The development of novel antidepressants continues to explore the chemical space around the piperidine scaffold. Researchers have synthesized and evaluated various alkoxy-piperidine derivatives for their potential as multi-target antidepressants, aiming for compounds with affinities for serotonin reuptake transporters as well as 5-HT1A and 5-HT7 receptors.

| Antidepressant | Mechanism of Action | Relevance of Piperidine Intermediate |

| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | The 4-substituted piperidine ring is a core component of the final drug structure. |

| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | While not directly containing a piperidine ring, its synthesis can involve piperidine-based reagents or catalysts. researchgate.netsemanticscholar.orgdiva-portal.orgnih.govresearchgate.net |

This table highlights the connection between piperidine intermediates and the synthesis of prominent antidepressant medications.

The versatility of this compound extends to the development of a wide range of novel therapeutic agents beyond analgesics and antidepressants. chemimpex.com The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Researchers have explored 4-aminopiperidine (B84694) derivatives as a new class of potent cognition-enhancing drugs. nih.gov These compounds have shown high activity in preclinical models, suggesting their potential for treating cognitive deficits associated with neurodegenerative diseases. The methoxy substitution on the piperidine ring can be used to fine-tune the physicochemical properties of these novel agents, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles.

Protein kinases are crucial targets in modern drug discovery, particularly in oncology. The piperidine moiety is a common feature in many kinase inhibitors, where it often serves as a scaffold to orient other functional groups towards the active site of the enzyme.

The design of selective kinase inhibitors frequently involves the incorporation of substituted piperidine rings. For example, in the development of Janus kinase (JAK) inhibitors, the piperidine scaffold can be used to modulate selectivity and potency. nih.gov Similarly, in the synthesis of phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors, piperidine derivatives play a role in optimizing the drug-like properties of the compounds. researchgate.netnih.govmdpi.com The 4-methoxy group can provide a handle for further chemical modification or can itself contribute to the binding affinity and selectivity of the inhibitor.

| Kinase Target | Therapeutic Area | Role of Piperidine Scaffold |

| Janus Kinases (JAKs) | Inflammatory diseases, Cancer | Provides a rigid scaffold for orienting binding motifs and can influence selectivity. nih.gov |

| PI3K/mTOR | Cancer | Used to improve potency, selectivity, and pharmacokinetic properties of dual inhibitors. researchgate.netnih.govmdpi.commedchemexpress.com |

This table illustrates the application of the piperidine scaffold in the design of targeted kinase inhibitors.

The piperidine ring is a key structural element in a variety of anticancer agents. nih.gov Its derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The 4-methoxyphenyl group, which can be introduced using this compound, has also been identified as a pharmacophore in some anticancer compounds.

For instance, research has shown that certain piperidine derivatives can act as tubulin inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis. The design and synthesis of novel trimethoxyphenyl pyridine (B92270) derivatives as tubulin inhibitors have demonstrated significant cytotoxic activities against various cancer cell lines. While not a direct application of this compound, this highlights the value of the methoxyphenyl-piperidine combination in anticancer drug design.

The piperidine scaffold is also present in a number of antiviral compounds. Researchers have explored piperidine derivatives for their ability to inhibit the replication of various viruses, including influenza and HIV.

In the context of influenza, 4-aminopiperidine derivatives have been optimized as inhibitors of viral entry. nih.gov These compounds target the viral hemagglutinin (HA) protein, preventing the virus from fusing with the host cell membrane. While these specific examples utilize an amino group at the 4-position, the underlying piperidine structure is crucial for activity. The 4-methoxypiperidine scaffold could be explored in this context to modulate the properties of such inhibitors.

Furthermore, in the development of HIV protease inhibitors, the piperidine ring has been incorporated into the structure of potent inhibitors to enhance their binding affinity and pharmacokinetic properties. nih.govdiva-portal.orgrsc.org The versatility of the piperidine scaffold makes it a valuable component in the ongoing search for new and effective antiviral therapies.

Synthesis of Compounds for Neurological Disorders

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules aimed at treating neurological disorders. chemimpex.comchemimpex.com Its piperidine core is a common scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. lifechemicals.com The structural characteristics of the piperidine ring, such as its three-dimensional shape and limited number of rotatable bonds, allow for the creation of compounds that can engage in specific protein-ligand interactions that are often inaccessible to simpler, flat aromatic rings. lifechemicals.com

In the context of neurological disorders, this intermediate is utilized in the development of novel therapeutic agents, including analgesics and antidepressants. chemimpex.com Researchers leverage this compound in the design of drugs targeting conditions like Alzheimer's disease, depression, and anxiety by incorporating it into more complex molecular structures. chemimpex.comnih.gov

A key area of application is in the synthesis of inhibitors for specific neural targets. For instance, research into cholinergic signaling, which is implicated in disorders like Alzheimer's and ADHD, has led to the development of inhibitors for the presynaptic high-affinity choline (B1196258) transporter (CHT). nih.gov The synthesis of potent and selective CHT inhibitors has been accomplished using piperidine-based scaffolds. In a representative synthesis, a 3-hydroxy-4-methoxybenzoic acid starting material is coupled with an appropriate amine, followed by a reaction with a piperidine derivative to yield the final benzamide-based inhibitor. nih.gov This iterative medicinal chemistry approach allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the target. nih.gov

The general synthetic utility of this compound and related structures provides a foundation for the design and screening of new drug candidates for a range of neurological conditions. targetmol.com

Impact on Drug Formulation and Pharmacokinetics

The physicochemical properties of the 4-methoxypiperidine moiety, particularly when supplied as a hydrochloride salt, significantly influence drug formulation and pharmacokinetic profiles. Its incorporation into a parent drug molecule is a strategic approach to overcoming common challenges in drug development, such as poor solubility and low bioavailability. chemimpex.com

A primary challenge in pharmaceutical formulation is the insufficient aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their absorption and therapeutic efficacy. nih.govijpca.org The unique structure of this compound contributes to enhanced solubility. chemimpex.com The presence of the nitrogen atom in the piperidine ring allows for the formation of a hydrochloride salt. Salt formation is a widely used and effective technique to increase the dissolution rate and solubility of acidic and basic drugs. ijpca.orgekb.eg By converting the free base form of a drug into a salt, its interaction with aqueous environments is improved, facilitating dissolution. ijpca.org

The hydrochloride salt form of a compound is generally more water-soluble than its corresponding free base. This principle is applied when using this compound as a building block; the resulting final compound often retains improved solubility characteristics, which is a critical factor for drugs intended for oral administration. chemimpex.comnih.gov

| Method | Principle | Relevance to 4-Methoxypiperidine HCl |

|---|---|---|

| Salt Formation | Conversion of a poorly soluble acidic or basic drug into a more soluble salt form. | The "hydrochloride" component signifies it is a salt, a common strategy to improve aqueous solubility. ijpca.orgekb.eg |

| Structural Modification | Incorporating polar functional groups into a molecule to increase its hydrophilicity. | The piperidine ring contains a nitrogen atom and the methoxy group contains an oxygen atom, both of which can participate in hydrogen bonding, potentially improving interaction with water. |

Bioavailability, the fraction of an administered drug that reaches systemic circulation, is closely linked to solubility and absorption. ijpca.orgnih.gov By enhancing a drug's solubility, the this compound moiety can lead to improved bioavailability. For orally administered drugs, particularly those in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the rate-limiting step for absorption is often the dissolution of the drug in gastrointestinal fluids. nih.govnih.gov

Improving solubility through the use of intermediates like this compound ensures that more of the drug is in solution at the site of absorption, creating a higher concentration gradient to drive its passage across the intestinal membrane. chemimpex.comnih.gov This can lead to more consistent and predictable absorption, reducing variability among patients and potentially allowing for lower doses to achieve the desired therapeutic effect. nih.gov The deliberate incorporation of such chemical scaffolds is a key strategy to enhance the pharmacokinetic properties of new chemical entities. chemimpex.comnih.gov

Neuroscience Research Applications

Beyond its role in drug synthesis, this compound and its derivatives are valuable tools in neuroscience research, providing insights into the complex workings of the brain and the underlying mechanisms of neurological diseases. chemimpex.com

Compounds derived from this compound are employed in studies investigating various neurotransmitter systems. chemimpex.comchemimpex.com Neurotransmitters like acetylcholine (B1216132), dopamine (B1211576), and serotonin are crucial for processes such as memory, mood, and movement, and their dysregulation is a hallmark of many neurological disorders. nih.gov

For example, piperidine-based molecules have been synthesized to act as selective inhibitors of the choline transporter (CHT), a key protein that regulates the availability of choline for the synthesis of the neurotransmitter acetylcholine. nih.gov Such inhibitors are invaluable research tools for probing the function of the cholinergic system and its role in cognition and disease. nih.gov By modulating the activity of specific components of neurotransmitter pathways, researchers can dissect their functions and identify potential new targets for therapeutic intervention. chemimpex.comnih.gov The ability to create structurally diverse molecules from intermediates like this compound facilitates the exploration of these complex systems. chemimpex.com

The study of brain function often relies on chemical probes that can selectively interact with specific neural targets. The versatility of this compound as a synthetic intermediate allows for the creation of such probes. chemimpex.comtargetmol.com These molecules can be used in both in vitro and in vivo models to explore the roles of different receptors, transporters, and enzymes in neuronal processes. chemimpex.com

This research provides a deeper understanding of fundamental brain functions like synaptic transmission, neuroplasticity, and neuronal survival. chemimpex.comnih.gov For instance, investigating the effects of novel compounds on neuronal mitochondria can help elucidate the role of mitochondrial dysfunction in neurodegenerative diseases like Alzheimer's and Parkinson's. technologynetworks.com The development of molecules from scaffolds such as this compound contributes to the broader effort to map the intricate chemical signaling of the brain and understand how it is altered in pathological states. chemimpex.com

Potential Treatments for Neurological Disorders

This compound is utilized in neuroscience research, contributing to studies of neurotransmitter systems. chemimpex.com This research provides insights into brain function and aids in the exploration of potential treatments for a range of neurological disorders. chemimpex.com The compound acts as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. chemimpex.com Its incorporation into more complex molecules is a key step in the development of novel therapeutic agents designed to interact with biological targets in the central nervous system.

The utility of the piperidine structure, the core of 4-methoxypiperidine, is well-established in the synthesis of neurologically active compounds. For instance, various N-substituted piperidines have been synthesized and evaluated as antagonists for specific subtypes of the NMDA receptor, which is implicated in various neurological conditions.

Inhibition of Nicotinic Acetylcholine Receptors (nAChRs) and Cholinergic Signaling

Cholinergic signaling, mediated by the neurotransmitter acetylcholine, is crucial for numerous cognitive functions. This signaling involves the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The modulation of these receptors through inhibition is a key strategy in therapeutic development.

While direct inhibitory activity of this compound on nAChRs is not established, its structural framework is relevant. The piperidine ring is a common feature in many known nAChR antagonists. Researchers synthesize more complex molecules that incorporate the piperidine moiety to develop selective inhibitors for different nAChR subtypes. For example, various antagonists have been developed that show high selectivity for the α4β2 nAChR subtype, which is heavily implicated in nicotine dependence. The development of such selective antagonists is a significant goal in creating treatments for conditions like tobacco addiction.

Table 1: Examples of nAChR Antagonists and Their Targets

| Antagonist Example | Selective Target | Therapeutic Interest |

| Dihydro-β-erythroidine (DHβE) | α4β2* nAChR | Nicotine Dependence |

| 2-Fluoro-3-(4-nitrophenyl)deschloroepibatidine | α4β2* nAChR | Nicotine Dependence |

| Bupropion | α3β2* ganglionic nAChRs | Smoking Cessation |

Dopamine Transporter Inhibiting Activity

The dopamine transporter (DAT) is a protein that regulates the concentration of dopamine in the synapse by reabsorbing the neurotransmitter into the presynaptic neuron. selleckchem.com Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the action of some psychoactive drugs and therapeutic agents for conditions like ADHD and narcolepsy. selleckchem.com

The piperidine scaffold is a key structural element in a significant class of dopamine transporter inhibitors. Research has demonstrated that modifications to the piperidine ring are crucial for achieving high-affinity binding to DAT. For example, studies on hydroxypiperidine analogues and aminopiperidine analogues derived from parent compounds like GBR 12935 have shown that the piperidine moiety is integral to their interaction with the dopamine transporter. nih.govnih.gov These investigations aim to develop potent and selective DAT ligands that could serve as potential medications, for instance, for cocaine addiction, by blocking cocaine's binding site without producing similar stimulant effects. nih.govnih.gov

This compound serves as a precursor or building block for synthesizing these more elaborate piperidine-based DAT inhibitors. chemimpex.com Its chemical properties facilitate its use in creating a library of derivative compounds for screening and development. chemimpex.com

Table 2: Research on Piperidine Analogues as Dopamine Transporter Ligands

| Piperidine Analogue Class | Research Focus | Key Finding | Reference Compound |

| Hydroxypiperidine Analogues | Developing high-affinity DAT ligands | Introduction of a hydroxy group into the piperidine ring led to potent DAT inhibitors. nih.gov | GBR 12909 |

| Aminopiperidine Analogues | Developing potential cocaine antagonists | Modifications of the central diamine moiety, incorporating aminopiperidines, can separate binding affinity from reuptake inhibition. nih.gov | GBR 12935 |

Agrochemical Applications

Beyond its role in pharmaceuticals, this compound is employed in the agrochemical industry. chemimpex.com It functions as a versatile intermediate in the synthesis of new agrochemicals. chemimpex.com Its ability to participate in various chemical reactions allows for the creation of compounds with specific biological activities relevant to agricultural solutions, contributing to innovation in this sector. chemimpex.com

Structure Activity Relationship Sar Studies

Correlations Between Chemical Structure and Biological Activity

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a common feature in many approved drugs. thieme-connect.com The introduction of a methoxy (B1213986) group at the 4-position of the piperidine ring, as seen in 4-methoxypiperidine (B1585072), can significantly modulate the physicochemical properties of the parent molecule, which in turn affects its biological activity. thieme-connect.com For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a critical protein in acetylcholine (B1216132) synthesis, derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been explored. nih.gov SAR studies on these compounds revealed that the nature of the substituent on the piperidine nitrogen and the position of the N-methylpiperidine group are crucial for activity. nih.gov For example, replacing an isopropyl group on the piperidine ether with a methyl group resulted in an equipotent compound, while moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but led to reduced activity. nih.gov

Furthermore, in the context of influenza virus inhibitors, SAR studies have shown that the ether linkage between a quinoline (B57606) and a piperidine ring is critical for inhibitory activity. nih.govrsc.org This highlights the importance of the specific connectivity and orientation of the piperidine moiety in achieving the desired biological effect.

Pharmacophore Identification

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. unina.it For a series of compounds that bind to the same target, identifying the common pharmacophore is a key step in designing new, more potent ligands. unina.it For derivatives of 4-methoxypiperidine, the piperidine ring itself often forms a core part of the pharmacophore, providing a basic nitrogen atom that can participate in crucial interactions with the biological target. nih.gov

In the development of dual-acting antagonists for histamine (B1213489) H3 and sigma-1 receptors, the piperidine core was identified as a key structural element. nih.gov Comparing compounds with a piperazine (B1678402) versus a piperidine core revealed that the piperidine-containing derivatives had a significantly higher affinity for the sigma-1 receptor, suggesting its importance in the pharmacophore for this target. nih.gov The process of pharmacophore modeling involves selecting a set of active ligands, analyzing their possible conformations, assigning pharmacophoric features (like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers), and superimposing them to derive a common 3D arrangement of these features. unina.it

Ligand Design and Optimization

The insights gained from SAR and pharmacophore studies guide the rational design and optimization of new ligands. nih.govnih.govrsc.orgnih.gov Starting from a lead compound containing the 4-methoxypiperidine scaffold, medicinal chemists can make targeted modifications to improve properties like potency, selectivity, and pharmacokinetic profiles. For example, in the quest for novel influenza virus inhibitors, a piperidine-based derivative was identified through high-throughput screening and subsequently optimized. nih.gov The SAR studies indicated that the ether linkage was crucial, leading to the synthesis of various analogs to enhance anti-influenza activity. nih.govrsc.org

Similarly, in the design of P2Y14 receptor antagonists, bridged piperidine moieties were introduced to enhance drug-like physicochemical properties by increasing the molecule's three-dimensional character. nih.gov This strategy aimed to improve upon a high-affinity phenyl-piperidine lead compound. nih.gov The design of novel 4-aminomethyl-4-fluoropiperidine derivatives as T-type calcium channel antagonists also showcases the iterative process of structural modification to achieve potent and selective compounds. nih.gov

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. thieme-connect.com Chiral piperidine scaffolds are prevalent in many active pharmaceuticals because their specific spatial arrangement allows for optimal interaction with protein binding sites. thieme-connect.comnih.gov The introduction of chiral centers into the piperidine ring can significantly influence a compound's druggability by altering its physicochemical properties and enhancing its biological activity and selectivity. thieme-connect.com

For instance, in a series of 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, the stereochemistry at the 3 and 4 positions of the piperidine ring was found to be critical. nih.gov Potent agonists were observed to prefer an axial orientation of the 4-aryl group in their protonated state, while antagonist properties were associated with compounds favoring an equatorial 4-aryl conformation. nih.gov The synthesis of new series of piperidin-4-one derivatives and the study of their antibacterial, antifungal, and anthelmintic activities also highlighted the significant effect of stereochemistry on their biological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com These models use physicochemical properties or theoretical molecular descriptors as predictor variables to forecast the activity of new, untested compounds. youtube.com

In the study of para-substituted methcathinone (B1676376) analogs, QSAR analysis revealed significant correlations between the steric bulk of substituents and both in vitro selectivity for dopamine (B1211576) versus serotonin (B10506) transporters and in vivo efficacy. nih.gov For piperine (B192125) analogs acting as bacterial efflux pump inhibitors, a QSAR model was developed using descriptors such as partial negative surface area and heat of formation, achieving high predictive accuracy. nih.gov These models can explain the relationship between a compound's properties and its inhibitory activity, thereby guiding the design of more potent molecules. nih.gov While specific QSAR studies focusing solely on 4-methoxypiperidine hydrochloride are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to its derivatives to predict their biological activities and guide further synthesis. youtube.comnih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. epstem.net These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. chemrxiv.org This process is crucial for determining stable molecular structures. For 4-methoxypiperidine (B1585072) hydrochloride, optimization procedures are typically performed using methods like DFT with basis sets such as B3LYP/6-311G(d,p). epstem.net

The optimization process iteratively adjusts atomic coordinates to minimize the forces acting on each atom until a stationary point on the potential energy surface is found. This results in precise predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 4-methoxypiperidine

| Parameter | Description | Predicted Value (Axial Conformer) | Predicted Value (Equatorial Conformer) |

|---|---|---|---|

| C-N Bond Length | Average length of carbon-nitrogen bonds in the ring | ~1.47 Å | ~1.47 Å |

| C-O Bond Length | Length of the methoxy (B1213986) carbon-oxygen bond | ~1.43 Å | ~1.43 Å |

| C-N-C Bond Angle | Angle within the piperidine (B6355638) ring involving nitrogen | ~111° | ~112° |

Note: The values presented are typical estimates derived from computational models of similar structures. Actual optimized values may vary based on the specific computational method and basis set used.

Electronic structure analysis delves into the distribution of electrons within the molecule, which governs its reactivity and properties. Key aspects include the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. epstem.net

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For 4-methoxypiperidine hydrochloride, the protonated nitrogen atom is a primary electrophilic site, while the oxygen atom of the methoxy group is a key nucleophilic center. epstem.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic picture of molecular behavior, revealing how this compound interacts with its environment, such as a solvent or a biological receptor. mdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, considering a force field that describes interatomic interactions.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure, indicating structural stability. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Measures the compactness of a structure. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to a solvent, providing insights into its interactions with the surrounding medium. mdpi.com

In studies of related compounds, the piperidine ring has been shown to be a stable scaffold, with RMSD values remaining low throughout simulations, indicating minimal structural changes when bound to a target. nih.gov

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-methoxypiperidine) when bound to a second molecule (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting protein-ligand interactions. mdpi.com

Docking algorithms explore various binding poses and score them based on factors like shape complementarity and intermolecular interactions. For derivatives of 4-methoxypiperidine, docking studies have identified crucial interactions within protein active sites. nih.gov

Table 2: Key Interactions of the Piperidine Moiety in Docking Studies

| Interaction Type | Interacting Residues (Example: AChE) | Description |

|---|---|---|

| Hydrophobic Interaction | Trp285, Tyr336, Tyr123, Phe337 | The nonpolar parts of the piperidine ring interact favorably with nonpolar amino acid residues. nih.gov |

The binding affinity, often expressed as binding free energy (ΔG), quantifies the strength of the interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate these energies from MD simulation trajectories, revealing that electrostatic energy is often a major driving force for ligand binding. frontiersin.org

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the piperidine ring in 4-methoxypiperidine, the most stable conformation is the "chair" form, which minimizes angular and torsional strain.

The key question in the conformational analysis of 4-methoxypiperidine is the orientation of the methoxy group at the C4 position, which can be either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). The equatorial position is generally more stable for substituted cyclohexanes and piperidines because it minimizes steric hindrance with other atoms in the ring. Computational calculations can precisely quantify the energy difference between these two conformers, confirming the equatorial preference.

Prediction of Spectroscopic Properties

Quantum chemical methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net

By optimizing the molecular geometry and then performing GIAO calculations, a theoretical NMR spectrum can be generated. epstem.net Comparing these predicted shifts with experimental data allows for the validation of the computed structure and helps in the assignment of complex spectra. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be simulated, which aids in identifying characteristic functional group vibrations. epstem.net

Advanced Analytical and Characterization Methodologies

Chromatographic Methods

Chromatographic methods are fundamental for separating 4-methoxypiperidine (B1585072) hydrochloride from impurities and other components in a mixture. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of piperidine (B6355638) derivatives. However, compounds like 4-methoxypiperidine hydrochloride lack a significant ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors challenging. epa.govresearchgate.net To overcome this, specific strategies are employed.

One common approach is the use of an ion-pairing agent, such as Heptafluorobutyric acid (HFBA), in the mobile phase. epa.govresearchgate.net This agent pairs with the basic piperidine nitrogen, enhancing retention on a reversed-phase column (like a C18 column) and allowing for separation. epa.govresearchgate.net For detection, alternatives to UV absorbance are necessary. Charged Aerosol Detection (CAD) is a suitable technique that provides a near-universal response for non-volatile analytes, making it ideal for compounds without a chromophore. epa.govresearchgate.net

Alternatively, pre-column derivatization can be performed to attach a fluorescent tag to the molecule, enabling highly sensitive fluorescence detection. nih.gov This method involves reacting the analyte with a derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to form a fluorescent product that can be easily quantified. nih.gov

The selection of the HPLC method is critical for achieving accurate and reproducible quantitative results, with validation for parameters like precision, linearity, and specificity being essential. epa.govresearchgate.net

Table 1: Typical HPLC Parameters for Piperidine Derivative Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) | epa.govresearchgate.net |

| Mobile Phase | 0.1% Heptafluorobutyric acid in water-acetonitrile (90:10, v/v) | epa.govresearchgate.net |

| Flow Rate | 1.0 mL/min | epa.govresearchgate.net |

| Temperature | 40°C | epa.govresearchgate.net |

| Detection | Charged Aerosol Detection (CAD) with nitrogen gas pressure at 35 psi | epa.govresearchgate.net |

| Alternative Detection | Fluorescence detection after pre-column derivatization with NBD-F | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique used for both the identification and quantification of volatile and semi-volatile compounds. unodc.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing structural information on individual components within a mixture. unodc.org

For piperidine derivatives, direct GC analysis can sometimes result in poor peak shape (tailing) due to the basicity of the piperidine nitrogen interacting with the column. oup.com To improve chromatographic behavior, derivatization is often employed. A common method is acylation with reagents like pentafluorobenzoyl chloride (PFBCI), which derivatizes the N-H group of the piperidine ring, leading to a stable product with excellent chromatographic properties. oup.com

The GC-MS system is typically equipped with a capillary column (e.g., CP-Sil-5CB-MS) and uses helium as the carrier gas. oup.com The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Compound identification is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a known standard. oup.com

Table 2: Representative GC-MS Operating Conditions

| Parameter | Description | Source |

|---|---|---|

| GC System | Hewlett-Packard 5890 series II or similar | oup.com |

| Column | WCOT fused-silica CP-Sil-5CB-MS capillary column (25 m x 0.25 mm i.d., 0.4 µm film thickness) | oup.com |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min | oup.com |

| Injector | Splitless mode, 280°C | oup.com |

| Oven Program | Temperature programmed for optimal separation | oup.com |

| Transfer Line Temp. | 305°C | oup.com |

| MS Detector | Operated in electron impact (EI) mode (70 eV) | oup.com |

| Scan Range | m/z 45 to 650 | oup.com |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound. They provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination and purity assessment of organic molecules. chemimpex.com Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region. The proton at the C4 position (bearing the methoxy (B1213986) group) would likely appear as a multiplet. The methoxy group would give a sharp singlet around 3.3 ppm. The N-H proton of the hydrochloride salt would appear as a broad signal.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. It would show distinct signals for each of the non-equivalent carbon atoms in the piperidine ring and a signal for the methoxy group carbon. The carbon attached to the oxygen (C4) would be shifted downfield compared to the other ring carbons.

NMR is routinely used to confirm the identity of synthesized products and to assess their purity, with a purity of ≥ 98% often being confirmed by this method. chemimpex.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-methoxypiperidine Moiety

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.3 | Singlet |

| H-4 | ~3.4 | Multiplet | |

| H-2, H-6 (axial/equatorial) | ~2.6 - 3.2 | Multiplets | |

| H-3, H-5 (axial/equatorial) | ~1.5 - 2.0 | Multiplets | |

| N-H | Variable (broad) | Singlet | |

| ¹³C | C-4 | ~75 | |

| -OCH₃ | ~56 | ||

| C-2, C-6 | ~45 |

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. unodc.org Both electrospray ionization (ESI) and electron ionization (EI) can provide valuable and complementary data for piperidine derivatives. nih.gov

The mass spectrum of 4-methoxypiperidine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is highly informative for structural confirmation. Fragmentation processes are often initiated by the nitrogen atoms of the piperidine ring. researchgate.net Key fragmentation pathways for piperidine alkaloids include the neutral loss of substituents from the ring. nih.gov For 4-methoxypiperidine, characteristic fragments would likely arise from the loss of the methoxy group (-OCH₃) or from cleavage of the piperidine ring itself, leading to specific fragment ions that help confirm the structure. oup.com

Table 4: Expected Key Ions in the Mass Spectrum of 4-methoxypiperidine

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 70 | [C₄H₈N]⁺ | Piperidine ring fragment |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" that can be used for compound identification by comparing it to a reference spectrum. thermofisher.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt would result in a broad absorption band for the N-H⁺ stretching vibration. Other key absorptions would include C-H stretching from the alkyl portions of the piperidine ring and the methoxy group, C-O stretching from the ether linkage, and C-N stretching from the amine.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H⁺ (Ammonium salt) | Stretching | 2700-3100 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Ether) | Stretching | 1070-1150 |

X-ray Crystallography for Structural Elucidation

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural data. This would include the precise geometry of the piperidine ring, confirming its chair conformation, and the orientation of the methoxy group. Furthermore, it would definitively establish the ionic interaction between the protonated piperidine nitrogen and the chloride ion.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 7.8 Å | The dimensions of the basic repeating unit of the crystal. |

| Bond Length (C-O) | 1.42 Å | The distance between the carbon and oxygen atoms of the methoxy group. |

| Bond Angle (C-N-C) | 112° | The angle within the piperidine ring involving the nitrogen atom. |

| Torsion Angle | Varies | Describes the rotation around a chemical bond. |

Other Advanced Characterization Techniques

In addition to X-ray crystallography, a suite of other advanced analytical techniques is employed to provide a comprehensive characterization of this compound. These methods offer complementary information regarding the molecule's structure, connectivity, and purity.